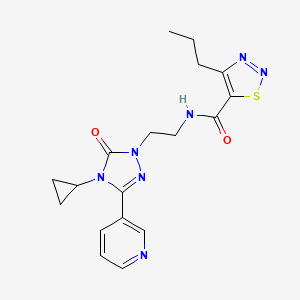
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide, also known as CCMI, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Mecanismo De Acción
The mechanism of action of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways in cells. N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cancer cells, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's and Parkinson's disease, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to improve cognitive function and protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide in lab experiments is its relatively simple synthesis method and high yield. Additionally, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to have a low toxicity profile, making it a viable compound for in vitro and in vivo studies. However, one limitation of using N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy in certain assays.
Direcciones Futuras
There are several future directions for research on N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide and its effects on various signaling pathways in cells. Finally, the development of more efficient synthesis methods and analogs of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide may lead to the discovery of more potent and selective compounds for scientific research.
Métodos De Síntesis
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with acrylonitrile to form 1-cyanocyclopentene. This intermediate is then reacted with 6-methyl-4-hydrazinopyridazine-3-carboxylic acid to form N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide. The synthesis of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been optimized to improve yield and purity, making it a viable compound for scientific research.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-6-methylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-6-10(7-14-16-9)11(17)15-12(8-13)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZXXVFVUYVODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)
![(E)-N-benzyl-2-cyano-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2822533.png)
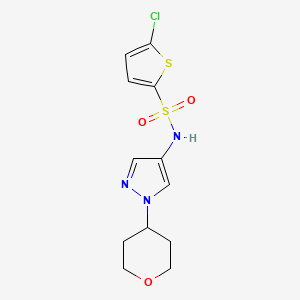
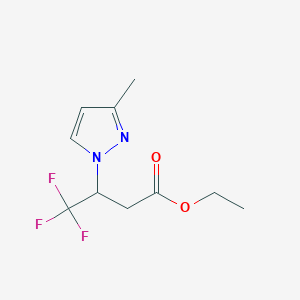
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)
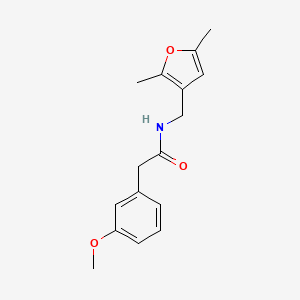

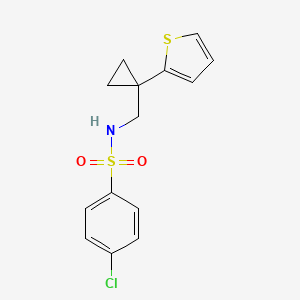
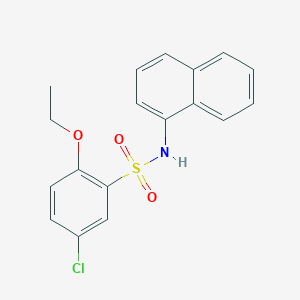
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)
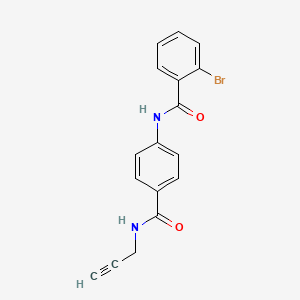
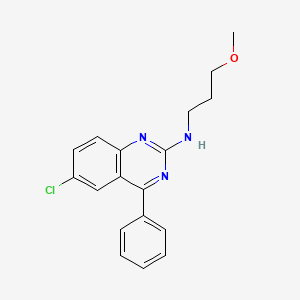
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
